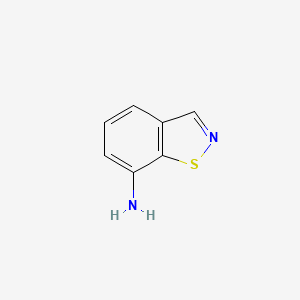

1,2-Benzisothiazol-7-amine

Description

Historical Context and Evolution of Benzisothiazole Chemistry

The journey into the world of benzisothiazoles, the parent family of 1,2-Benzisothiazol-7-amine, began in the late 19th century. The first synthesis of a 1,2-benzisothiazole (B1215175) derivative, the widely known artificial sweetener saccharin (B28170) (1,2-benzisothiazol-3(2H)-one 1,1-dioxide), was achieved in 1879. google.com This discovery marked the inception of a new field in heterocyclic chemistry. The parent compound, 1,2-benzisothiazole, was first synthesized in 1898. google.com

Two primary isomers of benzisothiazole exist: the 1,2-benzisothiazole (also known as benzo[d]isothiazole) and the 2,1-benzisothiazole (benzo[c]isothiazole). google.com The chemistry of these compounds has been systematically reviewed over the years, highlighting their diverse reactivity and broad spectrum of applications. google.com Early research was significantly driven by the remarkable sensory properties of saccharin, which is approximately 500 times sweeter than sugar in dilute solutions. google.com This led to extensive patenting and developmental work aimed at refining its properties. google.com

Significance of the Benzisothiazole Scaffold in Organic Synthesis and Chemical Sciences

The benzisothiazole ring system is a privileged scaffold in organic and medicinal chemistry due to its presence in a multitude of compounds exhibiting a wide array of biological activities. google.comnih.gov This bicyclic heterocycle, consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring, serves as a versatile building block for the synthesis of novel therapeutic agents. google.com

The utility of the benzisothiazole core stems from its unique electronic properties and the ability to undergo various chemical transformations, including oxidation, reduction, and substitution reactions. justia.com Electrophilic substitution reactions, such as nitration and halogenation, typically occur on the benzene ring, providing a pathway to a diverse range of functionalized derivatives. scbt.com

The development of innovative synthetic methodologies has further expanded the chemical space of benzisothiazole derivatives. ontosight.ai Modern techniques, including metal-catalyzed cross-coupling reactions and electrochemical synthesis, have enabled the efficient construction of complex molecules incorporating the benzisothiazole motif.

Overview of Key Academic Research Trajectories Concerning this compound

While research on the broader class of benzisothiazoles is extensive, the specific investigation of this compound is a more focused and evolving area. Current academic research trajectories for this compound and its close derivatives can be categorized into several key areas:

Synthetic Methodology Development: A primary research focus is the development of efficient and selective synthetic routes to this compound and its derivatives. A common strategy involves the reduction of a nitro group at the 7-position of the benzisothiazole ring. For instance, the reduction of 7-nitro-1,2-benzisothiazole (B8778461) is a plausible method for the preparation of this compound. google.com The synthesis of related compounds, such as 7-amino-4-hydroxy-1,2-benzisothiazole, has been documented, often involving the reduction of the corresponding nitro compound followed by deacylation. google.com

Exploration of Biological Activity: Building on the known biological significance of the benzisothiazole scaffold, researchers are investigating the potential pharmacological applications of this compound derivatives. Studies on related amino-benzisothiazoles have shown a range of activities. For example, derivatives of 1,2-Benzisothiazol-3-amine have demonstrated efficacy against various bacteria, including both Gram-positive and Gram-negative strains. industrialchemicals.gov.au Furthermore, a methoxy (B1213986) derivative of this compound has been reported to exhibit potential antimicrobial, anti-inflammatory, and anticancer properties. googleapis.com

Materials Science and Coordination Chemistry: The nitrogen and sulfur atoms within the benzisothiazole ring, along with the amino group in this compound, provide potential coordination sites for metal ions. This has led to research into the synthesis and characterization of metal complexes of benzisothiazole derivatives. nist.gov Such complexes are being explored for their potential applications in catalysis and materials science.

Below are tables summarizing key information related to this compound and its derivatives based on available research.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) |

|---|---|---|---|

| This compound | 89795-79-9 | C₇H₆N₂S | 128-132 |

| 7-Nitro-1,2-benzisothiazole-3-amine | Not Available | C₇H₅N₃O₂S | 247-248 |

| 7-Chloro-1,2-benzisothiazole | Not Available | C₇H₄ClNS | 49-50 |

Table 2: Reported Biological Activities of Benzisothiazole Derivatives

| Derivative Class | Biological Activity | Reference |

|---|---|---|

| 1,2-Benzisothiazol-3-amine derivatives | Antibacterial (E. coli, P. aeruginosa, B. subtilis, S. faecium, S. aureus) | industrialchemicals.gov.au |

| 3-Methoxy-1,2-benzisothiazol-7-amine | Antimicrobial, Anti-inflammatory, Anticancer (potential) | googleapis.com |

| 1,2-Benzisothiazol-3(2H)-one derivatives | Caspase inhibitors | researchgate.net |

| 1,2-Benzisothiazol-3(2H)-one derivatives | Antiviral (Dengue virus protease inhibitors) | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1,2-benzothiazol-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEROCZWWNXWPOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)SN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90237904 | |

| Record name | 1,2-Benzisothiazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90237904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89795-79-9 | |

| Record name | 1,2-Benzisothiazol-7-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089795799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzisothiazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90237904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,2 Benzisothiazol 7 Amine and Its Derivatives

Strategies for Direct Synthesis of the 1,2-Benzisothiazol-7-amine Core

Direct synthetic routes to this compound are not extensively documented, often necessitating a multi-step approach. A common and effective strategy involves the synthesis of a nitro-substituted precursor, 7-nitro-1,2-benzisothiazole (B8778461), followed by its reduction to the target amine.

One plausible pathway begins with the reaction of 2-benzylthio-4-nitrobenzamide with gaseous chlorine in a suitable solvent like wet dichloromethane. This reaction facilitates an oxidative cyclization to form the 1,2-benzisothiazol-3-one-1-oxide ring system bearing a nitro group. Subsequent chemical modifications can yield 7-nitro-1,2-benzisothiazole.

The crucial final step is the reduction of the nitro group. This transformation is a fundamental process in organic synthesis and can be achieved under various conditions. Standard methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source, or chemical reduction using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). This two-stage approach—nitration followed by reduction—provides a reliable pathway to the this compound core. rjptonline.orgyoutube.com

| Reaction Stage | Starting Material | Reagents | Product |

| Cyclization (Proposed) | 2-mercapto-3-nitrobenzonitrile | Oxidizing Agent (e.g., SO₂Cl₂) | 7-Nitro-1,2-benzisothiazole |

| Reduction | 7-Nitro-1,2-benzisothiazole | Sn/HCl or H₂/Pd-C | This compound |

Intramolecular Cyclization Approaches in Benzisothiazole System Construction

Intramolecular cyclization is a powerful strategy for constructing the benzisothiazole ring system. These methods typically involve the formation of a key nitrogen-sulfur (N-S) bond from a suitably functionalized benzene (B151609) derivative.

A prominent method is the oxidative cyclization of substituted thioformanilides. This approach offers a high degree of flexibility, allowing for various functional groups on the benzisothiazole nucleus. The reaction can be mediated by reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) at ambient temperature. For the synthesis of a 7-substituted derivative like this compound, the corresponding substituted thioformanilide would be required as the starting material.

Another key strategy is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides using potassium ferricyanide. This method has proven effective for synthesizing substituted benzothiazoles and can be adapted for benzisothiazole synthesis.

| Starting Material Type | Key Reagent/Catalyst | Bond Formation | Notes |

| Substituted Thioformanilides | DDQ | Intramolecular C-S | Proceeds via a thiyl radical. |

| Substituted Thiobenzanilides | Potassium Ferricyanide | Intramolecular C-S | Known as the Jacobsen cyclization. |

| 2-Mercaptobenzamides | Oxidant (e.g., O₂, I₂) | Intramolecular N-S | A common route to 1,2-benzisothiazol-3(2H)-ones. |

Metal-Catalyzed Synthetic Routes for Benzisothiazoles

Transition metal catalysis provides efficient and versatile pathways for the synthesis of benzisothiazole cores, often under milder conditions than traditional methods. Copper and palladium are the most commonly employed metals for facilitating the crucial C-S or N-S bond-forming cyclization steps.

Copper(I)-catalyzed intramolecular N-S bond formation is a notable method, particularly for synthesizing 1,2-benzisothiazol-3(2H)-ones from 2-mercaptobenzamides. This oxidative dehydrogenative cyclization often uses oxygen as the terminal oxidant, making it an environmentally conscious choice. Cobalt catalysts have also been used for similar transformations in aqueous media. semanticscholar.org

Palladium-catalyzed reactions are also utilized, for instance, in the intramolecular cyclization of o-bromophenylthioureas and o-bromophenylthioamides. These cross-coupling reactions are highly effective for forming the C-S bond necessary to close the thiazole (B1198619) ring.

| Catalyst System | Starting Material | Reaction Type | Reference Example |

| Cu(I) / O₂ | 2-Mercaptobenzamides | Oxidative Dehydrogenative Cyclization | Synthesis of benzisothiazol-3(2H)-ones |

| Co(II) / O₂ | 2-Mercaptobenzamides | Intramolecular S-N Bond Formation | Synthesis in aqueous media semanticscholar.org |

| Pd₂(dba)₃ / Ligand | o-Bromophenylthioureas | Intramolecular C-S Cross-Coupling | Formation of 2-aminobenzothiazoles |

| CuO | 2-Bromoanilines & Dithiocarbamates | One-Pot Cyclization | Synthesis of 2-aminobenzothiazoles nih.gov |

Electrochemical Synthesis Pathways for Benzisothiazole Architectures

Electrochemical synthesis has emerged as a powerful and sustainable tool in organic chemistry, replacing conventional chemical oxidants or reductants with electricity. nih.govacs.org This approach offers significant advantages, including mild reaction conditions, high atom economy, and reduced generation of hazardous waste.

For benzisothiazole systems, electrochemical methods have been developed for the intramolecular dehydrogenative cyclization to form the N-S bond. For example, the synthesis of benzo[d]isothiazol-3(2H)-ones can be achieved from 2-mercaptobenzamides through constant-current electrolysis in an undivided cell. This process generates hydrogen gas as the only byproduct.

Similarly, an external oxidant-free intramolecular dehydrogenative C–S cross-coupling can be achieved under electrolytic conditions to produce benzothiazoles from N-aryl thioamides. aip.org These catalyst-free and often supporting-electrolyte-free methods represent a green and efficient alternative for constructing the benzisothiazole architecture.

| Method | Starting Material | Key Features | Byproduct |

| Dehydrogenative Cyclization | 2-Mercaptobenzamides | Constant-current electrolysis, undivided cell | H₂ |

| Dehydrogenative C-S Coupling | N-Aryl Thioamides | External oxidant-free | - |

| Cathodic Reduction | Nitro Arenes | Undivided cell, carbon electrodes | H₂O |

Synthesis of Structurally Diverse this compound Derivatives

The primary amino group at the 7-position of the 1,2-benzisothiazole (B1215175) core is a versatile handle for introducing structural diversity. Standard transformations for aromatic amines can be readily applied to generate a wide array of derivatives.

Acylation: The amino group can be acylated using acid chlorides, anhydrides, or carboxylic acids to form the corresponding amides. For instance, reaction with acetic anhydride (B1165640) or acetic acid can yield N-(1,2-benzisothiazol-7-yl)acetamide. umpr.ac.id N-heterocyclic carbene (NHC)-catalyzed oxidative amidation of aldehydes provides another facile route to N-acyl derivatives. rsc.orgresearchgate.net These amide derivatives are important motifs in many biologically active compounds. nih.gov

Alkylation: N-alkylation can be achieved using alkyl halides, though regioselectivity between the exocyclic amino group and the ring nitrogen can be a challenge. More modern methods, such as the copper-catalyzed N-alkylation using benzylic alcohols as alkylating agents, offer improved regioselectivity for the exocyclic nitrogen. acs.orgaip.orgrsc.org

Diazotization: The primary aromatic amine can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. organic-chemistry.orgbyjus.comlibretexts.org This highly reactive intermediate can be subsequently transformed into a variety of functional groups through reactions like the Sandmeyer reaction (to introduce halides) or azo coupling (to form azo dyes). google.com

Further functionalization can be achieved through electrophilic aromatic substitution (SEAr) on the benzene ring of the this compound scaffold. wikipedia.orgmasterorganicchemistry.commsu.edumasterorganicchemistry.com The reactivity and regioselectivity of these substitutions are governed by the electronic properties of the existing substituents.

The amino group at the C-7 position is a strongly activating, ortho-, para-directing group. Therefore, it will direct incoming electrophiles primarily to the positions ortho and para to itself.

Ortho-positions: C-6 and C-8

Para-position: C-4

Given the fused ring structure, the most likely positions for electrophilic attack on this compound would be the C-6 and C-4 positions. Steric hindrance from the adjacent thiazole ring might influence the substitution pattern.

Halogenation: Reactions with reagents like bromine (Br₂) or N-bromosuccinimide (NBS) would be expected to introduce a bromine atom at the C-6 or C-4 position. Enzymatic halogenation using haloperoxidases offers a green alternative for selective bromination. nih.govrsc.org

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group, likely at the C-6 or C-4 position. The resulting nitro-amino derivative could then be further modified.

These functionalization strategies allow for the fine-tuning of the electronic and steric properties of the molecule, which is crucial for developing compounds with specific biological or material properties.

Stereoselective and Regioselective Synthesis Considerations in Benzisothiazole Derivatization

The biological activity and material properties of 1,2-benzisothiazole derivatives can be significantly influenced by the spatial arrangement of atoms (stereochemistry) and the specific placement of functional groups on the benzisothiazole scaffold (regiochemistry). Consequently, the development of synthetic methods that afford high levels of stereoselectivity and regioselectivity is a key focus of current research.

Stereoselective Synthesis:

Achieving stereoselectivity in the synthesis of 1,2-benzisothiazole derivatives often involves the use of chiral catalysts or auxiliaries to introduce stereocenters in a controlled manner. While specific examples for the direct asymmetric synthesis of this compound are not extensively reported, broader research into the asymmetric synthesis of related benzothiazole (B30560) structures provides valuable insights. For instance, the use of chiral phosphoric acids as catalysts has been shown to be effective in the enantioselective synthesis of more complex heterocyclic systems containing a benzothiazole moiety. These approaches could potentially be adapted for the stereoselective derivatization of the amino group or other positions on the this compound core.

Regioselective Synthesis:

Directed metalation strategies, where a directing group guides a metalating agent to a specific position, offer a powerful tool for achieving high regioselectivity. While not specifically documented for this compound, this approach has been successfully applied to other nitrogen-containing heterocycles, indicating its potential for the selective functionalization of the benzisothiazole nucleus. For example, a carbamoyl (B1232498) group has been used as a directed metalation group to control the regioselective functionalization of 7-azaindole.

The table below summarizes some general strategies that could be explored for the regioselective derivatization of this compound.

| Reaction Type | Potential Directing Influence | Expected Position of Substitution |

| Electrophilic Aromatic Substitution | Amino group (-NH2) at C7 (activating, ortho-, para-directing) | C5 and potentially C9 |

| Directed Ortho-Metalation | A suitable directing group installed on the amino group | C6 or C8 |

| Nucleophilic Aromatic Substitution | Activation by an electron-withdrawing group on the ring | Position dependent on the leaving group |

Green Chemistry Approaches in Benzisothiazole Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of 1,2-benzisothiazole derivatives is crucial for developing sustainable and environmentally responsible manufacturing processes.

Several green chemistry approaches have been explored for the synthesis of the broader benzothiazole class of compounds, and these can be adapted for the synthesis of this compound. Key areas of focus include the use of alternative energy sources, greener solvents, and catalyst-free or recyclable catalytic systems.

Alternative Energy Sources:

Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions. scielo.brsemanticscholar.orgmdpi.com In the context of benzothiazole synthesis, microwave irradiation has been successfully employed for the condensation of 2-aminothiophenols with aldehydes. scielo.br This method offers a more energy-efficient alternative to conventional heating.

Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields. analis.com.mynih.gov Ultrasound-assisted synthesis of benzothiazole derivatives has been reported, demonstrating the potential for this technology to promote efficient and environmentally friendly transformations. analis.com.my

Greener Solvents and Reaction Conditions:

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of benzothiazole derivatives in aqueous media has been successfully demonstrated, often in the presence of a suitable catalyst. orgchemres.orgnih.gov This approach avoids the use of volatile and often toxic organic solvents.

Catalyst-Free and Solvent-Free Reactions: The development of catalyst-free and solvent-free reaction conditions represents a significant advancement in green chemistry. Several methods for the synthesis of substituted benzothiazoles have been reported that proceed without the need for a catalyst or a solvent, often under thermal or microwave conditions. These methods offer high atom economy and minimize waste generation.

The following table provides an overview of some green chemistry approaches applied to the synthesis of benzothiazole derivatives, which could be adapted for this compound.

| Green Chemistry Approach | Specific Method | Advantages |

| Alternative Energy Sources | Microwave-assisted synthesis of benzothiazoles from 2-aminothiophenols and aldehydes. scielo.br | Reduced reaction times, increased yields, energy efficiency. |

| Ultrasound-assisted synthesis of benzothiazole derivatives. analis.com.my | Enhanced reaction rates, improved yields. | |

| Greener Solvents | Synthesis of benzothiazole-2-thiols in water. orgchemres.org | Use of a non-toxic, non-flammable, and abundant solvent. |

| Copper-catalyzed synthesis of benzo[d]isothiazol-3(2H)-ones in aqueous media. nih.gov | Avoids volatile organic solvents. | |

| Catalyst & Solvent-Free | Catalyst-free synthesis of substituted benzothiazoles. | High atom economy, minimal waste, simplified purification. |

The continued development of these and other green synthetic methodologies will be instrumental in ensuring that the synthesis of this compound and its derivatives is both efficient and sustainable.

Mechanistic Investigations of 1,2 Benzisothiazol 7 Amine Chemical Reactivity

Fundamental Reaction Pathways of the Benzisothiazole Ring System

The benzisothiazole ring system is characterized by its aromaticity and the presence of a relatively weak N-S bond, which dictates many of its fundamental reaction pathways. medwinpublishers.com These pathways primarily include ring-opening reactions, electrophilic substitution on the carbocyclic ring, and reactions involving exocyclic functional groups.

One of the most significant reaction pathways for benzisothiazole derivatives is the cleavage of the isothiazole (B42339) ring. This can be initiated by nucleophilic attack, particularly on the sulfur atom, leading to the scission of the N-S bond. researchgate.net For instance, the reaction of 3-chloro-1,2-benzisothiazole (B19369) with carbanions derived from active methylene (B1212753) compounds like pentane-2,4-dione or diethyl malonate does not yield simple substitution products. rsc.orgsemanticscholar.org Instead, it proceeds through a complex mechanism involving ring-opening and subsequent rearrangement to form 3-aminobenzo[b]thiophen derivatives. rsc.org A proposed intermediate in this pathway is an S-substituted o-cyanothiophenol. rsc.org

Oxidative ring-opening represents another key pathway. The oxidative cleavage of the related benzothiazole (B30560) ring system to an acylamidobenzene sulfonate ester has been demonstrated using reagents like magnesium monoperoxyphthalate. scholaris.ca This reaction is thought to proceed via nucleophilic attack of water on the C2 position, facilitated by Lewis acid catalysis, which liberates thiol and amide groups that are subsequently oxidized. scholaris.ca

Conversely, ring formation through intramolecular cyclization is a fundamental strategy for synthesizing the benzisothiazole core. chemicalbook.com Electrochemical dehydrogenative cyclization of 2-mercaptobenzamides provides an efficient route to benzo[d]isothiazol-3(2H)-ones via intramolecular N–S bond formation. nih.gov Other synthetic approaches involve the S-nitrosation and subsequent intramolecular aza-Wittig reaction of o-mercaptoacylphenones. organic-chemistry.org

Table 1: Summary of Fundamental Reaction Pathways for the Benzisothiazole System

| Reaction Pathway | Description | Reagents/Conditions | Resulting Products |

|---|---|---|---|

| Nucleophilic Ring-Opening/Rearrangement | Attack by a nucleophile (e.g., carbanion) on the isothiazole ring, leading to N-S bond cleavage and rearrangement. rsc.org | 3-chloro-1,2-benzisothiazole, Sodium ethoxide, Active methylene compounds. rsc.org | 3-Aminobenzo[b]thiophenes. rsc.org |

| Oxidative Ring-Opening | Cleavage of the heterocyclic ring under oxidative conditions. scholaris.ca | Magnesium monoperoxyphthalate (MMPP), Alcohol/Water. scholaris.ca | Acylamidobenzene sulfonate esters (for benzothiazoles). scholaris.ca |

| Intramolecular Cyclization | Formation of the N-S bond to construct the isothiazole ring from an open-chain precursor. chemicalbook.comnih.gov | Electrochemical oxidation of 2-mercaptobenzamides. nih.gov | Benzo[d]isothiazol-3(2H)-ones. nih.gov |

| Electrophilic Substitution | Substitution on the benzene (B151609) portion of the ring system. thieme-connect.de | Bromine in acetic acid. thieme-connect.de | 4-Bromo derivatives. thieme-connect.de |

Electrophilic and Nucleophilic Character of Key Atoms in 1,2-Benzisothiazol-7-amine Derivatives

The reactivity of this compound is governed by the distribution of electron density and the resulting electrophilic and nucleophilic character of its constituent atoms. The interplay between the electron-rich benzene ring, the electron-donating amino group, and the unique electronic nature of the isothiazole moiety creates several reactive sites.

Electrophilic Sites:

Sulfur Atom: The sulfur atom in the isothiazole ring, particularly in oxidized derivatives like benzisothiazol-3(2H)-ones, is notably electrophilic. nih.gov This electrophilicity is crucial for its ability to act as a chalcogen bond donor and is a key factor in the bioactivity of many isothiazolone (B3347624) compounds, which involves reaction with cellular nucleophiles. researchgate.netnih.gov

Ring Carbons: The carbon atoms of the heterocyclic ring can exhibit electrophilic character depending on the substitution pattern. The C3 position, when bearing a good leaving group like chlorine, is susceptible to nucleophilic attack. rsc.org In certain isothiazole 1,1-dioxides, the C5 position becomes electrophilic and can undergo Michael-type additions. researchgate.net

Nucleophilic Sites:

7-Amino Group: The primary amino group at the C7 position is the most prominent nucleophilic site in this compound. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, similar to other aromatic amines. masterorganicchemistry.com Its nucleophilicity allows for reactions such as acylation, alkylation, and diazotization.

Ring Nitrogen: The nitrogen atom of the isothiazole ring possesses a lone pair of electrons and can act as a nucleophile or a Lewis base. thieme-connect.de It can be alkylated by reagents like alkyl halides or dimethyl sulfate (B86663) to form isothiazolium salts. thieme-connect.de Its basicity also allows it to coordinate with Lewis acids, which can enhance the electrophilicity of other parts of the ring system. scholaris.ca

Table 2: Electrophilic and Nucleophilic Character of Atoms in this compound

| Atom/Group | Position | Character | Reactivity |

|---|---|---|---|

| Sulfur | 1 | Electrophilic | Site of nucleophilic attack, Chalcogen bond donor. researchgate.netnih.gov |

| Nitrogen | 2 | Nucleophilic | Can be alkylated to form isothiazolium salts; Lewis base site. thieme-connect.de |

| Carbon | 3 | Electrophilic (with leaving group) | Susceptible to nucleophilic substitution. rsc.org |

| Carbon | 4 | Neutral/Slightly Nucleophilic | Site of electrophilic aromatic substitution (e.g., bromination). thieme-connect.de |

| Amino Group (Nitrogen) | 7 | Nucleophilic | Undergoes acylation, alkylation, etc. masterorganicchemistry.com |

Reaction Mechanisms Involving the Isothiazole Moiety

The unique N-S bond is central to the reaction mechanisms of the isothiazole moiety. The cleavage of this bond is a recurring theme in the reactivity of 1,2-benzisothiazole (B1215175) derivatives.

A key mechanism is the nucleophile-initiated ring-opening of the isothiazole core. In the case of isothiazol-3(2H)-one derivatives, their antimicrobial activity is attributed to a mechanism involving the cleavage of the N-S bond. researchgate.net This process is initiated by the attack of a biological nucleophile, such as the thiol group of a cysteine residue, on the electrophilic sulfur atom of the isothiazole. researchgate.net This leads to the formation of a disulfide intermediate and the opening of the heterocyclic ring. researchgate.net

The reaction of 3-chloro-1,2-benzisothiazole with carbanions provides a well-studied example of a ring-opening and rearrangement mechanism. rsc.org The proposed mechanism involves the following steps:

Nucleophilic attack by the carbanion at the C3 position, displacing the chloride ion.

The resulting intermediate is unstable and undergoes cleavage of the N-S bond.

This ring-opening yields an S-substituted o-cyanothiophenol intermediate. rsc.org

Intramolecular cyclization of this intermediate, where the nitrogen of the cyano group attacks the newly formed functional group on the adjacent carbon, leads to the formation of a stable 3-aminobenzo[b]thiophen derivative. rsc.org

Isothiazolium salts, formed by N-alkylation of the isothiazole ring, are particularly susceptible to ring-opening reactions. thieme-connect.de Treatment with primary amines does not lead to simple substitution but rather to ring cleavage, affording mixed 3-aminoalk-2-ene-1-thiones. thieme-connect.de

Role of Chalcogen Bonding in Benzisothiazole Reactivity and Supramolecular Assemblies

Chalcogen bonding is a non-covalent interaction involving a Group 16 element (like sulfur) acting as an electrophilic center (a Lewis acid). researchgate.netmdpi.com In benzisothiazole derivatives, particularly benzisothiazolinones, the sulfur atom has a pronounced tendency to act as a chalcogen bond donor. nih.govresearchgate.net This interaction plays a critical role in both the supramolecular organization of these molecules in the solid state and in modulating their chemical reactivity.

Experimental and database analyses have shown that the sulfur atom in benzisothiazolinones forms short, directional chalcogen bonds with nucleophiles (Lewis bases), such as oxygen or nitrogen atoms. nih.govresearchgate.net These interactions are typically found along the extension of the covalent N-S or C-S bonds. nih.gov The electrophilicity of the sulfur atom, which is essential for this bonding, is a key determinant of the biological activity of these compounds. nih.gov

The role of chalcogen bonding extends beyond simple molecular recognition; it can pre-organize the reacting species into a conformation that is favorable for a subsequent chemical reaction. nih.gov It is suggested that chalcogen bonding may pin the benzisothiazole compound at the active site of a target enzyme, positioning it correctly for the bond formation or cleavage events that determine its biological effect. nih.gov This provides a mechanistic link between the supramolecular assembly and the chemical reactivity of the molecule. This concept is supported by studies on the analogous antioxidant ebselen, where short Se•••O chalcogen bonds are believed to be instrumental in the mechanism of Se-N bond cleavage. researchgate.net

Table 3: Chalcogen Bonding in Benzisothiazole Derivatives

| Interaction Type | Donor Atom | Acceptor Atom | Significance |

|---|---|---|---|

| Intermolecular N-S•••O | Sulfur (S1) | Oxygen | Primary recognition motif in supramolecular assemblies of benzisothiazolinones. nih.gov |

| Intermolecular C-S•••O | Sulfur (S1) | Oxygen | A secondary, weaker interaction contributing to crystal packing. nih.gov |

| Intramolecular N-S•••O | Sulfur (S1) | Oxygen (of a nitro group) | Can influence molecular conformation. researchgate.net |

Thermal and Photochemical Reactivity Studies of this compound Analogues

While specific studies on the thermal and photochemical reactivity of this compound are not extensively documented, investigations into analogous and isomeric compounds provide insight into potential reaction pathways under these conditions.

Thermal reactions are often employed in the synthesis of the isothiazole ring system. For example, the acid-catalyzed thermolysis of specific tert-butyl sulfoxide (B87167) precursors in toluene (B28343) is a viable method for producing 3-substituted aryl researchgate.netscholaris.caisothiazoles, which are isomers of the benzisothiazole system. organic-chemistry.org This suggests that the benzisothiazole ring itself is likely stable under these conditions, but its synthesis can be driven by thermally induced elimination and cyclization reactions from appropriate precursors.

Photochemical methods have been successfully applied in the synthesis of the isomeric benzothiazole system. Visible-light-driven, metal-free intramolecular C(sp²)-H thiolation has been used to cyclize thiobenzanilides into benzothiazoles. organic-chemistry.org The proposed mechanism involves the substrate undergoing a reverse hydrogen-atom transfer (RHAT) in its excited state to form a sulfur radical, which then adds to the benzene ring, followed by rearomatization. organic-chemistry.org Another photochemical approach for synthesizing 2-alkyl benzothiazoles involves a photocyclization that tolerates a variety of functional groups. organic-chemistry.org These examples highlight the potential for light-induced reactions to forge C-S bonds in benzisothiazole analogues, suggesting that this compound and its derivatives could potentially undergo photochemical transformations, such as cyclizations or rearrangements, if suitable chromophores and reactive sites are present.

Computational and Theoretical Chemistry Approaches for 1,2 Benzisothiazol 7 Amine

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical methods are fundamental to predicting the electronic properties and chemical reactivity of molecules. By solving approximations of the Schrödinger equation, these techniques can determine electron distribution, molecular orbital energies, and other key quantum chemical parameters.

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for its favorable balance of accuracy and computational cost. It is particularly effective for studying the ground-state properties of medium-sized organic molecules like benzisothiazole derivatives. DFT calculations are used to perform geometry optimizations to find the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. researchgate.netmdpi.com

For the 1,2-Benzisothiazol-7-amine molecule, DFT calculations using a functional such as B3LYP with a basis set like 6-311G++(d,p) would be a standard approach to predict its equilibrium geometry. researchgate.net These calculations yield precise bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to calculate fundamental electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller gap generally implies higher reactivity. These orbital energies are also used to derive global reactivity descriptors, as shown in the table below.

Table 1: Key Quantum Chemical Parameters Derived from DFT

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract shared electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Softness (S) | S = 1 / η | The reciprocal of hardness, indicating higher reactivity. |

This table outlines common quantum chemical parameters that can be calculated from the HOMO and LUMO energies obtained through DFT to predict the reactivity of this compound.

Frequency calculations are another important application of DFT. After a geometry optimization, these calculations confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and provide the theoretical vibrational spectra (IR and Raman). These computed spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific molecular motions, such as C-H stretching or ring vibrations. mdpi.com

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data for parametrization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy, especially for energies and properties where electron correlation is critical.

For a molecule like this compound, high-level ab initio calculations, such as the G3(MP2)//B3LYP composite method, could be employed to derive highly accurate thermochemical data, including the standard molar enthalpy of formation. researchgate.net This composite approach combines results from different levels of theory to achieve accuracy close to experimental values. Such methods are invaluable for creating benchmark data for less computationally expensive models and for understanding the fundamental energetics of the molecule. researchgate.net

Prediction of Spectroscopic Properties through Computational Models

Computational models are instrumental in predicting and interpreting various types of spectra. For this compound, these predictions can guide experimental work and help in the structural elucidation of new derivatives.

DFT and its time-dependent extension (TD-DFT) are widely used to predict electronic absorption spectra (UV-Vis). By calculating the transition energies between the ground state and various excited states, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths. These calculations help in understanding the nature of electronic transitions, such as π→π* or n→π* transitions, which are characteristic of conjugated systems like the benzisothiazole core. Studies on related amino-substituted heteroaromatic systems have shown excellent agreement between computationally determined electronic excitations and experimentally measured UV-Vis spectra. mdpi.com

Furthermore, computational methods can predict Nuclear Magnetic Resonance (NMR) spectra. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) in the molecule's optimized geometry, theoretical chemical shifts can be determined. These predicted shifts are highly valuable for assigning peaks in experimental NMR spectra, especially for complex molecules with many non-equivalent atoms. This approach has been successfully used to confirm protonation sites in related amino-substituted heterocyclic compounds by analyzing perturbations in chemical shifts. mdpi.com

Reaction Pathway and Transition State Analysis using Computational Methods

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. This provides a detailed understanding of reaction kinetics and feasibility that is often difficult to obtain experimentally.

For the synthesis of this compound or its derivatives, computational methods can be used to explore plausible reaction pathways. For example, in the synthesis of the 1,2-benzisothiazol-3(2H)-one core, mechanisms involving intramolecular cyclization of intermediates like 2-mercaptobenzamides have been proposed. nih.gov DFT calculations can be employed to:

Locate Transition States (TS): A transition state is a first-order saddle point on the potential energy surface. Computational algorithms can search for and optimize the geometry of these transient structures.

Calculate Activation Barriers: The energy difference between the reactants and the transition state determines the activation energy (Ea) of a reaction step, which is a key factor in the reaction rate.

Verify the Reaction Path: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a located transition state correctly connects the desired reactants and products.

By mapping out the energy profile of a proposed reaction, computational chemists can identify the rate-determining step, evaluate the feasibility of different pathways, and even predict the effects of catalysts or substituents on the reaction outcome. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior of Benzisothiazole Systems

While quantum mechanical methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions with their environment over time. MD simulations model the physical movements of atoms and molecules based on a force field, which describes the potential energy of the system.

For benzisothiazole systems, MD simulations are particularly useful in the context of medicinal chemistry and materials science. For instance, if this compound were being investigated as a potential drug candidate, MD simulations could be used to model its interaction with a biological target, such as a protein. nih.govbiointerfaceresearch.com These simulations can provide insights into:

Binding Stability: By simulating the protein-ligand complex in a solvent environment (e.g., water), MD can assess the stability of the binding pose over time. Root Mean Square Deviation (RMSD) of the ligand in the binding pocket is often monitored to evaluate stability. nih.gov

Key Interactions: MD trajectories can be analyzed to identify persistent interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and the protein's amino acid residues. nih.gov

Conformational Changes: Simulations can reveal how the ligand and protein adapt their conformations upon binding.

Such studies have been performed on various benzothiazole (B30560) derivatives to understand their potential as inhibitors for enzymes implicated in cancer or viral diseases. nih.govbiointerfaceresearch.com

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling of Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational modeling techniques that aim to find a statistical relationship between the chemical structure of a set of compounds and a specific property or biological activity. brieflands.comfrontiersin.org

A QSPR study for this compound and its derivatives would involve several key steps:

Data Set Collection: A dataset of molecules with experimentally measured values for a specific property (e.g., half-wave potential, antimicrobial activity) is assembled. nih.govresearchgate.net

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can include constitutional, topological, geometric, and quantum chemical descriptors (like those from DFT).

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates a subset of the most relevant descriptors with the property of interest. brieflands.com

Model Validation: The predictive power of the model is rigorously tested using techniques like cross-validation and evaluation with an external test set of compounds not used in model training. brieflands.com

For example, QSAR studies on 1,2-benzisothiazol-3-one derivatives have successfully modeled their inhibitory activity against caspase-3, an enzyme involved in apoptosis. brieflands.com These models revealed that descriptors related to electronegativity and specific atom-centered fragments were significant for the observed activity. Similarly, a QSPR model for this compound could be developed to predict properties like solubility, toxicity, or reactivity, thereby accelerating the design of new compounds with desired attributes. nih.gov

Topological Analysis of Electron Density in Benzisothiazole Bonds

At the core of QTAIM is the concept of the bond critical point (BCP), a point of minimum electron density between two bonded atoms where the gradient of the electron density is zero. nih.govwiley-vch.de The properties of the electron density at this point, such as its magnitude (ρ(r_c)), the Laplacian of the electron density (∇²ρ(r_c)), and the bond ellipticity (ε), provide a quantitative description of the bond.

The value of the electron density at the BCP, ρ(r_c), correlates with the bond order; a higher value suggests a stronger bond. The Laplacian of the electron density, ∇²ρ(r_c), indicates whether the electron density is locally concentrated (∇²ρ(r_c) < 0) or depleted (∇²ρ(r_c) > 0). ru.nl Shared-shell interactions, characteristic of covalent bonds, are typically associated with a negative Laplacian, signifying a concentration of electron density in the internuclear region. nih.gov Conversely, closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions, exhibit a positive Laplacian, indicating a depletion of electron density at the BCP. ias.ac.in

The bond ellipticity, ε, measures the anisotropy of the electron density at the BCP. A higher ellipticity value suggests a greater deviation from cylindrical symmetry and is often indicative of π-character or bond strain.

In the context of the 1,2-benzisothiazole (B1215175) ring system, a topological analysis would be expected to reveal the following characteristics for its principal bonds:

C-C Bonds: The carbon-carbon bonds within the fused benzene (B151609) ring are anticipated to exhibit topological properties consistent with covalent, shared-shell interactions. This would be characterized by significant electron density at the BCPs and negative values for the Laplacian of the electron density. The ellipticities of these bonds would likely reflect the aromatic nature of the benzene ring.

C-N and C-S Bonds: The carbon-nitrogen and carbon-sulfur bonds are also expected to be predominantly covalent in nature, with shared-shell characteristics. The electronegativity difference between the bonded atoms would influence the electron density distribution, which would be reflected in the specific values at the BCPs.

N-S Bond: The nitrogen-sulfur bond in the isothiazole (B42339) ring is a key feature of this heterocyclic system. A QTAIM analysis would provide a quantitative measure of its covalent character. The properties at the BCP for the N-S bond would be particularly insightful for understanding the electronic structure and stability of the isothiazole ring.

To illustrate the expected results from a QTAIM analysis of this compound, a hypothetical data table is presented below. It is important to note that these values are representative and not derived from actual quantum chemical calculations on this specific molecule.

| Bond | ρ(r_c) (a.u.) | ∇²ρ(r_c) (a.u.) | ε | Bond Character |

|---|---|---|---|---|

| C1-C2 (aromatic) | 0.310 | -0.850 | 0.250 | Covalent (Shared-shell) |

| C-N | 0.295 | -0.780 | 0.150 | Polar Covalent (Shared-shell) |

| N-S | 0.180 | -0.450 | 0.080 | Polar Covalent (Shared-shell) |

| C-S | 0.210 | -0.550 | 0.120 | Polar Covalent (Shared-shell) |

This hypothetical data illustrates that the bonds within the 1,2-benzisothiazole ring are expected to be predominantly covalent, as indicated by the negative values of the Laplacian of the electron density. The varying magnitudes of the electron density at the BCPs would reflect the different bond orders and strengths.

Role of 1,2 Benzisothiazol 7 Amine As a Versatile Chemical Building Block

Precursors for Advanced Organic Scaffolds and Complex Heterocycles

The 1,2-benzisothiazole (B1215175) nucleus is a significant scaffold in medicinal and materials chemistry. The presence of the amino group at the 7-position of 1,2-Benzisothiazol-7-amine provides a reactive handle for a variety of chemical transformations, enabling its use as a precursor for more complex molecular architectures. Aromatic amines are fundamental building blocks in the synthesis of a wide array of heterocyclic compounds.

The amino group can participate in cyclization reactions to form additional fused rings, leading to polycyclic heteroaromatic systems. For instance, reactions with dicarbonyl compounds or their equivalents can yield fused pyrimidines, pyrazines, or other nitrogen-containing heterocycles. The versatility of amino-functionalized heterocycles as starting materials is a well-established principle in organic synthesis, allowing for the construction of diverse molecular libraries. While specific examples detailing the use of this compound are not extensively documented, its structural similarity to other amino-heterocycles, such as aminobenzothiazoles and aminoquinolines, suggests its potential in similar synthetic strategies. These related compounds are widely used in multicomponent reactions to efficiently build complex molecular frameworks frontiersin.org.

Applications in Material Science: Synthetic Intermediates for Dyes, Pigments, and Polymer Components

Aromatic amines are crucial intermediates in the synthesis of azo dyes, which constitute a large and commercially important class of colorants imrpress.com. The synthesis of an azo dye typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich substrate. This compound, as a primary aromatic amine, is a suitable candidate for this process. The resulting azo dyes incorporating the benzisothiazole moiety are of interest due to the potential for high tinctorial strength and good fastness properties. The benzisothiazole ring system itself can act as an auxochrome, influencing the color and properties of the final dye. Research into benzisothiazole-based azo disperse dyes has highlighted their potential for vibrant colors and high resistance to treatments like alkaline bleaching, making them suitable for dyeing synthetic fabrics such as polyester (B1180765) researchgate.net.

In the realm of polymer science, amine-functionalized molecules are used as monomers or curing agents. The primary amine group of this compound can react with monomers like epoxides or acyl chlorides to be incorporated into polymer chains. Amine-functionalized hypercrosslinked polymers have been noted for their high thermal stability and capability for CO2 capture qub.ac.uk. The incorporation of the rigid and heteroaromatic benzisothiazole unit could impart desirable thermal and mechanical properties to the resulting polymers.

Intermediates in the Synthesis of Industrial Biocides and Chemical Preservatives

The 1,2-benzisothiazole core is famously represented by 1,2-benzisothiazol-3(2H)-one (BIT), a widely used industrial biocide and preservative nih.govnih.gov. Isothiazolinones, the class of compounds to which BIT belongs, are known for their potent antimicrobial activity against bacteria and fungi nih.govresearchgate.net. This activity makes them effective preservatives in a vast range of water-based products, including paints, adhesives, cleaning agents, and in the leather and textile industries nih.govwikipedia.orgtiiips.com.

While this compound is not itself a major commercial biocide, its structural relationship to the active benzisothiazole scaffold makes it a valuable intermediate for the synthesis of new biocidal derivatives. The amino group can be chemically modified to introduce different functional groups, allowing for the tuning of the molecule's biological activity, solubility, and toxicity profile. The synthesis of libraries of derivatives from a core scaffold is a common strategy in the development of new active compounds researchgate.net. For example, the amino group could be acylated, alkylated, or used as an anchor point to attach other bioactive moieties, potentially leading to novel preservatives with improved or specialized properties.

Ligand Design in Coordination Chemistry and Organometallic Synthesis

Heterocyclic compounds containing nitrogen and sulfur atoms are excellent ligands for a wide range of metal ions. The benzisothiazole ring system in this compound contains both nitrogen and sulfur atoms that could potentially coordinate with metal centers. Furthermore, the exocyclic amino group provides an additional coordination site. This multi-dentate character makes it an interesting candidate for the design of chelating ligands.

The coordination of such ligands to transition metals can lead to the formation of stable metal complexes with interesting catalytic, electronic, or magnetic properties. Research on related 2-azomethine benzothiazoles has demonstrated their ability to form complexes with metals like Zn(II) and Cu(II) srce.hr. Similarly, benzothiazol-2-ylidene has been studied as a ligand in coordination complexes, highlighting the versatility of the benzothiazole (B30560) scaffold in this field of chemistry researchgate.netnih.gov. The specific geometry and electronic environment provided by the this compound ligand could lead to novel complexes with unique reactivity.

Development of Functionalized Materials (e.g., Antifouling Coatings)

Marine biofouling is a significant problem for maritime industries, leading to increased fuel consumption and maintenance costs. Antifouling coatings are employed to prevent the settlement of marine organisms on submerged surfaces. Many effective antifouling agents are biocides that are slowly released from the coating.

The benzisothiazole derivative 1,2-benzisothiazol-3(2H)-one (BIT) and its derivatives are utilized as antifouling agents nih.govnih.govresearchgate.net. These compounds can be physically mixed into a paint formulation or chemically grafted onto a polymer resin. Grafting the biocide onto a polymer backbone can provide a controlled release mechanism, extending the service life of the coating nih.gov.

This compound serves as a useful synthetic intermediate for creating new antifouling agents designed for incorporation into coatings. The amine group can be functionalized, for example, by reacting it with acryloyl chloride to produce a polymerizable monomer nih.gov. This monomer can then be copolymerized with other acrylic monomers to create a self-polishing antifouling coating where the active agent is part of the polymer backbone.

Contributions to Agrochemical Research as Synthetic Intermediates

The discovery and development of new agrochemicals, such as fungicides, herbicides, and insecticides, is crucial for modern agriculture. Heterocyclic compounds play a significant role in this field, with many commercial pesticides containing heterocyclic scaffolds. The benzothiazole ring, in particular, is found in several agrochemicals nih.gov.

The structural features of this compound make it a valuable building block for creating new potential agrochemicals. The primary amine group allows for the straightforward synthesis of a wide range of derivatives, including amides, ureas, and sulfonamides. This allows for the rapid generation of a library of compounds for biological screening. A patent for 3-amino-1,2-benzisothiazole derivatives highlights their use for combating animal pests, indicating the potential of the amino-benzisothiazole scaffold in this area google.com. By systematically modifying the structure of this compound, researchers can explore structure-activity relationships to develop new and effective crop protection agents nih.gov.

Future Directions and Emerging Research Avenues for 1,2 Benzisothiazol 7 Amine

Development of Novel and Sustainable Synthetic Strategies for 1,2-Benzisothiazol-7-amine and its Derivatives

The development of novel and sustainable synthetic strategies is a primary focus in modern organic chemistry. For this compound and its derivatives, future research is aimed at improving efficiency, reducing environmental impact, and enhancing molecular diversity. Key areas of development include catalyst-free reactions and the use of greener solvents. For instance, a catalyst-free synthesis for substituted benzothiazoles has been developed that proceeds at room temperature by combining arylaldehydes with 2-aminothiophenols, avoiding the need for metal catalysts and harsh conditions.

Furthermore, one-pot syntheses and tandem reactions are being explored to streamline the production of benzisothiazole derivatives. Copper-catalyzed tandem reactions of o-bromobenzamide derivatives with potassium thiocyanate (B1210189) in water represent a concise approach to the benzisothiazol-3(2H)-one core. The principles of green chemistry are central to this research, emphasizing the use of non-toxic, readily available reagents and ecologically sound oxidants like molecular oxygen.

| Synthesis Strategy | Key Features | Potential Advantages |

| Catalyst-Free Synthesis | Reaction of aldehydes with 2-aminothiophenols at room temperature. | Avoids toxic metal catalysts, simplified purification, lower cost. |

| Copper-Catalyzed Tandem Reactions | One-pot reaction of o-bromobenzamides and KSCN in water. | High efficiency, use of water as a green solvent, streamlined process. |

| Ru(III)-Catalyzed Oxidative Coupling | Intramolecular coupling of N-arylthioureas. | Direct C-H functionalization, good yields for electron-rich substrates. |

| Metal-Free Sulfanylation | Reaction of arylisothiocyanates and formamides. | Avoids transition metals, aligns with green chemistry principles. |

Exploration of Undiscovered Reactivity Patterns and Unconventional Reaction Conditions

Future research will delve into the untapped reactivity of the this compound nucleus. The primary amine group offers a site for a wide array of chemical transformations, but its reactivity can sometimes be challenging to control. One emerging strategy to modulate amine reactivity is the reversible reaction with carbon dioxide to form thermally reversible alkylammonium alkylcarbamates. This method could be employed to temporarily protect the amine group, allowing for selective reactions at other positions of the benzisothiazole ring under unconventional conditions.

The exploration of unconventional energy sources, such as microwave irradiation and sonication, has already shown promise in accelerating the synthesis of related benzothiazole (B30560) derivatives and could be applied to reactions involving this compound. These methods can lead to shorter reaction times, higher yields, and sometimes, altered selectivity compared to conventional heating. The study of C-H bond functionalization, a strategy that allows for the direct modification of the benzisothiazole core without pre-functionalized starting materials, is another key area for discovering novel reactivity patterns.

Advanced Computational Modeling for Predictive Chemical Design and Discovery

Computational chemistry is becoming an indispensable tool for accelerating the design and discovery of new molecules. For derivatives of this compound, advanced computational modeling can predict a wide range of properties, guiding synthetic efforts toward compounds with the highest potential. Molecular docking simulations, using tools like AutoDock Vina, can predict the binding affinity and mode of interaction of benzisothiazole derivatives with biological targets, such as viral proteases. nih.gov

In silico models are also crucial for predicting pharmacokinetic properties (Absorption, Distribution, Metabolism, and Elimination - ADME). nih.gov By calculating parameters such as lipophilicity (iLogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, researchers can estimate the drug-likeness of a designed molecule before it is synthesized. nih.gov This predictive power saves significant time and resources by prioritizing the synthesis of compounds with favorable pharmaceutical profiles. nih.gov

| Computational Method | Application for this compound Derivatives | Predicted Parameters |

| Molecular Docking (e.g., AutoDock Vina) | Predicting binding to therapeutic targets (enzymes, receptors). | Binding affinity, binding mode, intermolecular interactions. |

| ADME Prediction (e.g., SwissADME) | Estimating drug-likeness and pharmacokinetic properties. nih.gov | Lipinski's rule compliance, iLogP, TPSA, H-bond donors/acceptors. nih.gov |

| Quantum Mechanics (QM) | Calculating electronic properties and reaction mechanisms. | Molecular orbital energies, charge distribution, transition state energies. |

Integration of this compound into Smart Materials and Responsive Chemical Systems

The unique electronic and structural properties of the benzisothiazole ring make it an attractive component for smart materials—materials that respond to external stimuli. Research is emerging on the incorporation of benzothiazole derivatives into stimuli-responsive systems. These materials can change their properties, such as color or fluorescence, in response to mechanical force (mechanochromism), acidity (acidochromism), or light (photochromism). nih.govrsc.org

One innovative approach involves creating redox-responsive polymers. A methacrylic monomer carrying a benzothiazole-disulfide group has been copolymerized to create materials that can be functionalized via a thiol-disulfide exchange reaction. rsc.org This allows for the reversible attachment and release of molecules, such as cell-adhesive peptides, in response to a reducing environment. rsc.org Such systems have potential applications in biomedical fields for creating conditionally responsive surfaces and controlled-release drug delivery systems. nih.govrsc.org The incorporation of the this compound moiety could further enhance these systems by providing a site for conjugation or by tuning the electronic properties of the material.

Mechanistic Elucidation of Complex Reaction Pathways in Industrial Applications

A fundamental understanding of reaction mechanisms is crucial for optimizing industrial processes, improving yields, and ensuring product quality. For the synthesis of this compound and its derivatives, future research will focus on elucidating the complex pathways of key transformations. For example, in copper-catalyzed reactions that form the S-N bond, mechanistic studies suggest the involvement of intermediates that undergo intramolecular oxidative dehydrogenative cyclization, with O2 often acting as the terminal oxidant.

Advanced analytical techniques, in combination with computational studies, will be employed to identify transient intermediates and transition states. Proposed mechanisms, such as those involving radical-polar-crossover pathways in photoredox catalysis or the formation of cyclic sulfonium (B1226848) salts in metal-free cyclizations, require further experimental validation. A deeper mechanistic understanding will enable the rational design of more efficient and selective catalysts and reaction conditions for the large-scale synthesis of these valuable compounds.

Synthesis of Isotopically Labeled this compound for Advanced Mechanistic Studies

Isotopic labeling is a powerful tool for tracing the fate of atoms through complex reaction pathways and metabolic processes. The synthesis of isotopically labeled this compound, for example with ¹⁵N, ¹³C, or ²H (deuterium), is a key future direction for advanced mechanistic studies. A recently developed general method for the late-stage isotopic exchange of primary amines allows for the direct conversion of complex molecules into their valuable ¹⁵N-isotopologues using a simple ¹⁵N source. rsc.org

This technique, which can be applied to a variety of primary amines under mild conditions, avoids the need for a de novo synthesis of the labeled compound. rsc.org By synthesizing ¹⁵N-labeled this compound, researchers can use techniques like NMR and mass spectrometry to unambiguously track the nitrogen atom during subsequent reactions. This provides definitive evidence for proposed reaction mechanisms, helps to understand metabolic pathways in drug discovery, and can be used in quantitative proteomics. rsc.org

Q & A

Q. What are the optimal synthetic routes for 1,2-benzisothiazol-7-amine, and how can reaction yields be maximized?

Methodological Answer: this compound can be synthesized via cyclization of 2-(chlorosulfanyl)benzoyl chloride derivatives with primary amines. Key steps include:

- Reacting 2,2’-dithiodibenzoic acid with thionyl chloride to form 2-(chlorosulfanyl)benzoyl chloride intermediates .

- Controlled amination with NH₃ or substituted amines under inert conditions (e.g., N₂ atmosphere) to avoid side reactions.

- Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) to isolate the product. Yields >70% are achievable with stoichiometric optimization and temperature control (40–60°C) .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

Methodological Answer:

Q. What thermodynamic data are critical for handling this compound in experimental workflows?

Methodological Answer: Key thermodynamic parameters include:

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

- Meta-Analysis : Compare datasets using standardized assays (e.g., MIC for antibacterial studies) and normalize for variables like solvent choice (DMSO vs. aqueous buffers) .

- Dose-Response Curves : Validate EC₅₀ values across independent labs to rule out batch-to-batch variability.

- Structural Confirmation : Ensure synthesized derivatives are re-characterized (e.g., X-ray crystallography) to confirm regiochemistry, as positional isomers (e.g., 6- vs. 7-amine) may have divergent bioactivities .

Q. What strategies mitigate side reactions during functionalization of this compound?

Methodological Answer:

- Protecting Groups : Use Boc or Fmoc groups to shield the NH₂ moiety during electrophilic substitution .

- Catalytic Systems : Employ Pd/Cu catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to enhance selectivity .

- Reaction Monitoring : Use LC-MS or TLC to detect intermediates (e.g., disulfide byproducts) and adjust conditions in real-time .

Q. How should researchers select analytical methods to distinguish this compound from its structural analogs?

Methodological Answer:

- Chromatographic Separation : Use reverse-phase HPLC (C18 column, mobile phase: acetonitrile/water + 0.1% TFA) with retention time comparison against standards .

- High-Resolution MS : Differentiate isomers via exact mass (e.g., 150.20094 for C₇H₆N₂S) and isotopic patterns .

- X-Ray Diffraction : Resolve ambiguities in solid-state structures, particularly for NH₂ positioning .

Data Contradiction & Validation

Q. How can conflicting reports on the anti-inflammatory efficacy of this compound derivatives be reconciled?

Methodological Answer:

Q. What experimental controls are essential when studying the neuroleptic activity of this compound?

Methodological Answer:

- Positive/Negative Controls : Include haloperidol (D₂ antagonist) and vehicle controls in dopamine receptor assays.

- Off-Target Screening : Use kinase profiling panels to rule out nonspecific interactions .

- Behavioral Models : Standardize rodent tests (e.g., open-field or prepulse inhibition) across labs to minimize variability .

Tables for Key Data

Q. Table 1. Comparative Physicochemical Properties of Benzisothiazolamine Derivatives

| Compound | Molecular Formula | CAS RN | mp (°C) | Solubility (DMSO) |

|---|---|---|---|---|

| This compound | C₇H₆N₂S | 97050-36-7 | 109–111 | High |

| 1,3-Benzothiazole-6-amine | C₇H₆N₂S | 95-16-9 | 2 | Moderate |

Q. Table 2. Common Side Reactions and Mitigation Strategies

| Reaction Type | Side Product | Mitigation Strategy |

|---|---|---|

| Amination | Disulfide dimers | Use excess NH₃ and inert atmosphere |

| Electrophilic Substitution | Regioisomers | Directing groups (e.g., -NO₂) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.